(S)-2-(Piperazin-2-yl)acetic acid
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Overview
Description
(S)-2-(Piperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-piperazin-2-yl]acetic acid can be achieved through the reaction of piperazine with acetic acid. The basic reaction involves the following steps:
Reaction of Piperazine with Acetic Acid: Piperazine is reacted with acetic acid under controlled conditions to form 2-[(2S)-piperazin-2-yl]acetic acid.
Purification: The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity[][1].
Industrial Production Methods
In industrial settings, the production of 2-[(2S)-piperazin-2-yl]acetic acid involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Reaction: Large quantities of piperazine and acetic acid are reacted in reactors under controlled temperature and pressure conditions.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale crystallization or distillation techniques[][1].
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2S)-piperazin-2-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-piperazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: A piperazine scaffold used to construct biologically active compounds with therapeutic applications.
2-[(2S)-2-Acetamido-3-(1S)-1-[3-carbamoyl-4-phenyl]propyl]acetic acid: Another piperazine derivative with distinct biological properties.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
VGEOCVZKPBSYQC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC(=O)O |
Canonical SMILES |
C1CNC(CN1)CC(=O)O |
Origin of Product |
United States |
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